The mechanism of action of 1-(2-Chlorophenyl)piperidin-4-one and its derivatives varies depending on the specific molecule and its target. Some derivatives have been reported to act as antagonists or inverse agonists at specific receptors, such as cannabinoid receptors. [, ] For example, SR141716A, a derivative containing a 2,4-dichlorophenyl group, has been shown to bind to the CB1 cannabinoid receptor with high affinity and act as an inverse agonist, suppressing the receptor's constitutive activity. [] The presence of the chlorine atom in the ortho position of the phenyl ring has been implicated in specific interactions with the receptor, contributing to the observed pharmacological activity.
The synthesis of 1-(2-Chlorophenyl)piperidin-4-one typically involves several methods, primarily focusing on the reductive amination of piperidin-4-one derivatives. One common approach includes:
This multi-step synthesis highlights the versatility and reactivity of piperidin-4-one derivatives in organic synthesis.
The molecular structure of 1-(2-Chlorophenyl)piperidin-4-one can be described as follows:
The presence of the chlorine atom on the phenyl ring significantly influences its electronic properties and biological activity, likely enhancing its interactions with biological targets .
1-(2-Chlorophenyl)piperidin-4-one participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound into more complex structures that may exhibit enhanced pharmacological effects .
1-(2-Chlorophenyl)piperidin-4-one possesses several notable physical and chemical properties:
These properties influence its handling during synthesis and applications in various fields .
The applications of 1-(2-Chlorophenyl)piperidin-4-one span several domains:
The versatility of this compound underscores its significance in both academic research and industrial applications .
The systematic name assigned to this compound under International Union of Pure and Applied Chemistry (IUPAC) guidelines is 1-(2-chlorophenyl)piperidin-4-one [3] [4] . This name precisely describes its molecular architecture: a piperidin-4-one core (a six-membered heterocyclic ring with a ketone at the 4-position) substituted at the nitrogen atom (position 1) by a 2-chlorophenyl group (a benzene ring with chlorine at the ortho position).
The structural identity is further defined by standardized representations:
C1CN(CCC1=O)C2=CC=CC=C2Cl [3] [4] HHTPHQOFZKEEHP-UHFFFAOYSA-N [3] These linear notations allow unambiguous computational representation and database searching. The core structure consists of the saturated piperidine ring with the carbonyl group at C4, creating a polar, reactive site, while the 2-chlorophenyl moiety provides aromatic character and steric influence near the nitrogen atom. This compound has a single, universally recognized CAS Registry Number: 115012-47-0 [2] [3] [4]. This unique identifier is critical for precise chemical tracking in regulatory, commercial, and scientific contexts.
Numerous synonyms and registry identifiers exist across chemical databases and commercial catalogs, reflecting its use and indexing in various systems:
Table 1: Common Synonyms for 1-(2-Chlorophenyl)piperidin-4-one (CAS 115012-47-0)
| Synonym | Source/Context |
|---|---|
| 4-Piperidinone, 1-(2-chlorophenyl)- | Chemical Abstracts Index Name [6] |
| Ambcb4000333 | Ambinter Compound Database [3] |
| CTK4A9064 | ChemTik Compound Database [3] |
| MolPort-000-929-172 | MolPort Compound Database [3] |
| ZINC19087726 | ZINC Database [3] |
| AKOS000183163 | Akos Compound Database [3] |
| AG-D-35717 | Agent Chemical Database [3] |
| KB-212966 | LabNetwork Compound Database [3] |
| UKRORGSYN-BB BBV-076085 | UkrOrgSyn Database [8] |
The compound is defined by the molecular formula C₁₁H₁₂ClNO [1] [2] [3]. This formula signifies the presence of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom per molecule.
The molecular weight (molar mass) is consistently calculated and reported as 209.67 g/mol [4] [10]. Minor variations in reported exact masses (e.g., 209.06100 , 209.672080 [3], 209.6721 [6]) arise from isotopic abundance considerations versus average atomic weight calculations, but the standard molecular weight used in stoichiometric calculations is 209.67 g/mol.
Table 2: Molecular Formula Breakdown and Key Physicochemical Indicators
| Property | Value | Significance/Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO | Confirms elemental composition [1] [3] [10] |
| Molecular Weight (g/mol) | 209.67 | Standard average mass [4] [10] |
| Exact Mass (Da) | 209.061 | Mass of most abundant isotope combination |
| XLogP | ~2.51 - 2.57 | Estimated partition coefficient (octanol/water), indicates moderate lipophilicity [8] |
| Topological Polar Surface Area (Ų) | 20.31 | Predicts low polarity; related to membrane permeability [8] |
| Hydrogen Bond Donors | 0 | Impacts solubility and biomolecular interactions [3] |
| Hydrogen Bond Acceptors | 2 | (Carbonyl O and Piperidine N) [3] |
| Boiling Point (°C) | 341.995 (at 760 mmHg) | Estimated property indicating high boiling point [3] |
| Density (g/cm³) | 1.232 | Estimated property [3] |
Analysis of the formula and calculated properties reveals key characteristics: The absence of hydrogen bond donors and a moderate TPSA contribute to moderate lipophilicity (LogP ~2.5), suggesting reasonable passive membrane permeability. The high boiling point aligns with its solid state at room temperature and significant intermolecular forces, likely including dipole-dipole interactions from the carbonyl group and potential aromatic stacking. The chlorine atom contributes significantly to the molecular weight (~16.9%) and influences both steric and electronic properties, notably the electron density around the nitrogen atom and the phenyl ring's reactivity [3] [4] .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: